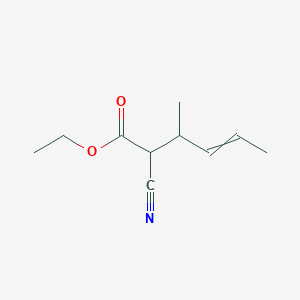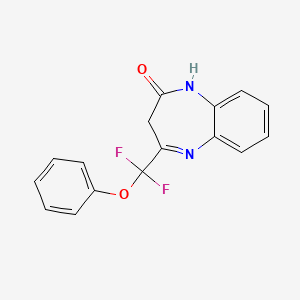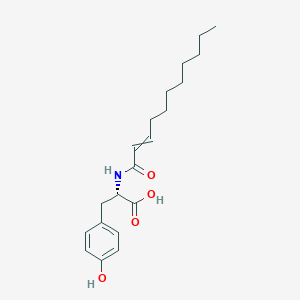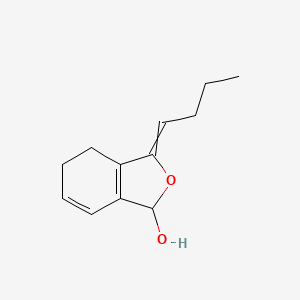![molecular formula C12H12F3NO B14223873 Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- CAS No. 506441-84-5](/img/structure/B14223873.png)
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- is a chemical compound with the molecular formula C12H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a butenyl chain, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- typically involves the reaction of a suitable benzamide precursor with a trifluoromethylated butenyl reagent. One common method involves the use of palladium-catalyzed aminocarbonylation reactions. For instance, 1-bromo-3-trifluoromethylbenzene can be reacted with formamide in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzamide: Similar in structure but lacks the butenyl chain.
4-Hydroxybenzamide: Contains a hydroxyl group instead of a trifluoromethyl group.
2,6-Difluorobenzamide: Contains two fluorine atoms instead of a trifluoromethyl group.
Uniqueness
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- is unique due to the presence of both a trifluoromethyl group and a butenyl chain. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
506441-84-5 |
|---|---|
Fórmula molecular |
C12H12F3NO |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
N-[(2R)-1,1,1-trifluoropent-4-en-2-yl]benzamide |
InChI |
InChI=1S/C12H12F3NO/c1-2-6-10(12(13,14)15)16-11(17)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,16,17)/t10-/m1/s1 |
Clave InChI |
JVTYTTCGFLLJHS-SNVBAGLBSA-N |
SMILES isomérico |
C=CC[C@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
C=CCC(C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)
![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)

![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)

![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)


